2-Ethyl-5-methoxybenzofuran-4-carbaldehyde
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Overview
Description
2-Ethyl-5-methoxybenzofuran-4-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of benzofuran, characterized by the presence of an ethyl group at the second position, a methoxy group at the fifth position, and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxybenzofuran-4-carbaldehyde typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives.
Introduction of Substituents: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxybenzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: 2-Ethyl-5-methoxybenzofuran-4-carboxylic acid.
Reduction: 2-Ethyl-5-methoxybenzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-methoxybenzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxybenzofuran-4-carbaldehyde depends on its interaction with molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzofuran-4-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxybenzofuran-4-carbaldehyde: Lacks the ethyl group, which may influence its physical properties and biological activity.
2-Ethyl-5-methoxybenzofuran:
Uniqueness
2-Ethyl-5-methoxybenzofuran-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde) groups on the benzofuran core makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-5-methoxy-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-8-6-9-10(7-13)11(14-2)4-5-12(9)15-8/h4-7H,3H2,1-2H3 |
InChI Key |
KHRKAIYYXZWCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2C=O)OC |
Origin of Product |
United States |
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